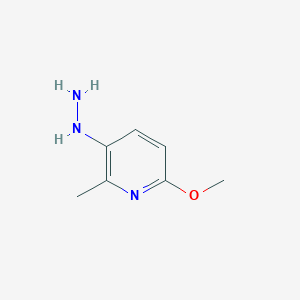

3-Hydrazinyl-6-methoxy-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxy-2-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-6(10-8)3-4-7(9-5)11-2/h3-4,10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWKOQATODOPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydrazinyl-6-methoxy-2-methylpyridine chemical properties and structure

The following technical guide details the chemical properties, structural analysis, and synthesis of 3-Hydrazinyl-6-methoxy-2-methylpyridine .

Chemical Properties, Structure, and Synthetic Methodologies[1][2][3]

Executive Summary

This compound (CAS: 1197371-84-8) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Characterized by a pyridine core decorated with a nucleophilic hydrazine group, an electron-donating methoxy substituent, and a steric methyl group, this compound serves as a critical intermediate for constructing fused heterocycles such as pyrazolopyridines and triazolopyridines.[1] Its unique electronic profile—balanced by the electron-rich methoxy group and the electron-deficient pyridine nitrogen—makes it a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor discovery.[1]

Chemical Structure & Physical Properties[2][3][4]

2.1 Structural Identity[2][1]

-

IUPAC Name: this compound

-

CAS Number: 1197371-84-8[3]

-

Molecular Formula: C

H -

SMILES: COc1ccc(NN)c(C)n1 (Canonical)

-

Molecular Weight: 153.18 g/mol

2.2 Physicochemical Profile

The following data summarizes the core physical properties. Where experimental values are proprietary or variable based on polymorphs, calculated consensus values are provided to guide experimental design.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 85–95 °C (Predicted) | Hydrazines often have lower MPs than corresponding amines. |

| Boiling Point | ~310 °C (at 760 mmHg) | Decomposition likely before boiling. |

| pKa (Conj. Acid) | ~6.5 (Pyridine N), ~3.5 (Hydrazine N) | The 6-methoxy group increases basicity of the pyridine N relative to unsubstituted pyridine. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water; soluble in dilute acid.[1] |

| LogP | 1.25 (Calculated) | Moderate lipophilicity suitable for drug-like scaffolds. |

2.3 Structural Analysis & Reactivity

The molecule features three distinct functional handles:

-

Hydrazine Moiety (C3-NHNH

): The primary reactive center. It acts as a bis-nucleophile. The terminal nitrogen ( -

Methoxy Group (C6-OCH

): A strong electron-donating group (EDG) via resonance. It enriches the electron density of the pyridine ring, making the C3 and C5 positions more susceptible to electrophilic attack, although the C3 position is already substituted.[1] It also deactivates the ring toward nucleophilic aromatic substitution ( -

Methyl Group (C2-CH

): Provides steric bulk ortho to the hydrazine, influencing the conformation of subsequent derivatives. It also blocks the C2 position from metabolic oxidation.

Synthetic Methodologies

Synthesis of 3-hydrazinopyridines is non-trivial due to the poor electrophilicity of the pyridine C3 position. Direct displacement (

3.1 Route A: Pd-Catalyzed Buchwald-Hartwig Coupling (Recommended)

This modern approach utilizes a 3-bromo precursor and provides the highest yield and functional group tolerance.

-

Precursor: 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7).[4]

-

Reagents: Hydrazine hydrate (or Benzophenone hydrazone as a surrogate), Pd catalyst, Ligand.[1]

Protocol:

-

Setup: In a glovebox or under Argon, charge a reaction vessel with 3-Bromo-6-methoxy-2-methylpyridine (1.0 equiv), Pd

(dba) -

Base/Solvent: Add Cs

CO -

Nucleophile: Add Benzophenone hydrazone (1.1 equiv). Note: Direct use of hydrazine hydrate can poison Pd catalysts; the hydrazone surrogate is more robust.

-

Reaction: Heat to 100 °C for 12–18 hours. Monitor by LC-MS for conversion of the bromide.

-

Hydrolysis: Cool to RT. Add 1M HCl/THF and stir for 2 hours to hydrolyze the hydrazone protecting group.

-

Workup: Neutralize with NaOH to pH 9. Extract with EtOAc. Wash with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH).

3.2 Route B: Diazotization-Reduction (Classic)

Useful when the 3-amino precursor is available and Pd catalysis is cost-prohibitive.

-

Reagents: NaNO

, HCl, SnCl

Protocol:

-

Diazotization: Dissolve the amine in 6M HCl at -5 °C. Dropwise add aqueous NaNO

(1.1 equiv), maintaining temp < 0 °C. Stir for 30 min to form the diazonium salt. -

Reduction: Slowly add a solution of SnCl

·2H -

Stirring: Allow to warm to RT and stir for 2 hours.

-

Isolation: Basify carefully with 40% NaOH (exothermic!). Extract the free hydrazine base into Ether or DCM immediately (hydrazine is unstable in air/light).

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing the target and its downstream applications.

Caption: Synthesis pathways (Blue/Red) and downstream applications (Yellow) for the target scaffold.

Applications in Drug Development[2][8]

5.1 Hydrazone Linkers

Reaction with aromatic aldehydes yields hydrazones (Schiff bases). These are often explored as:

-

Iron Chelators: The tridentate N-N-O coordination pocket (if the aldehyde has an ortho-OH) is effective for sequestering metal ions in biological systems.

-

Antimicrobial Agents: Hydrazone linkers are pharmacophores in several anti-tubercular drugs (e.g., Isoniazid derivatives).

5.2 Fused Heterocycle Synthesis

The primary utility of this hydrazine is as a precursor for Pyrazolo[4,3-b]pyridines .

-

Mechanism: Condensation with 1,3-diketones or

-keto esters followed by acid-catalyzed cyclization.[1] -

Significance: This fused system mimics the purine core of ATP, making it a privileged scaffold for designing ATP-competitive Kinase Inhibitors (e.g., for oncology targets like BRAF or EGFR).[1]

Safety & Handling (GHS Standards)

Hazard Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Skin Corrosion/Irritation: Category 2.

-

Carcinogenicity: Category 2 (Suspected of causing cancer - typical for hydrazines).

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Hydrazines are sensitive to oxidation and can darken upon exposure to air.

-

Waste: Segregate as hazardous organic waste. Do not mix with oxidizing agents (e.g., peroxides, permanganates) as this may cause vigorous exothermic reactions.[1]

References

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General protocol for hydrazine coupling). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015270 (Related Isomer). Retrieved from [Link]

-

Goumont, R., et al. (2009).[1] "Nucleophilic aromatic substitution in the pyridine series." Arkivoc. (Mechanistic insight on SNAr limitations). Retrieved from [Link]

Sources

- 1. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. 1197371-84-8|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-5-ethyl-6-methoxy-2-methylpyridine | 867006-25-5 | Benchchem [benchchem.com]

- 5. equationchemical.com [equationchemical.com]

- 6. 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3-Hydrazinyl-6-methoxy-2-methylpyridine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Hydrazinyl-6-methoxy-2-methylpyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, with a focus on the scientific rationale behind its use in constructing complex, biologically active molecules.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring a reactive hydrazinyl moiety. This functional group is a cornerstone of medicinal chemistry, enabling the synthesis of a wide array of derivatives.[1]

| Property | Value | Source |

| CAS Number | 1197371-84-8 | [2] |

| Molecular Formula | C7H11N3O | Derived from structure |

| Molecular Weight | 153.18 g/mol | Derived from formula |

| Canonical SMILES | CC1=NC(OC)=CC=C1NN | [2] |

| Chemical Class | Heterocyclic Building Block, Pyridine, Hydrazine | [2] |

While specific experimental data for this exact compound is not broadly published, its structure allows for the prediction of its properties based on analogous compounds. For instance, related hydrazinyl-pyridines are typically solids at room temperature and require storage in a cool, dark, and inert atmosphere to prevent degradation.

Synthesis and Mechanistic Considerations

The synthesis of substituted hydrazinyl-pyridines often involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen) on the pyridine ring with hydrazine hydrate.

A plausible and efficient synthetic route to this compound would start from a corresponding chloro- or bromo-pyridine precursor. The choice of a high-boiling point solvent like butanol or ethanol is strategic; it allows the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.[3]

Hypothetical Synthesis Workflow

Caption: A logical workflow for the synthesis of the target compound via SNAr.

Causality in Experimental Design:

-

Nucleophile Choice: Hydrazine hydrate is a potent nucleophile and is used in excess to drive the reaction to completion and minimize side reactions.[3]

-

Solvent and Temperature: The pyridine ring is generally electron-rich, which can make SNAr reactions challenging. Heating the reaction mixture to reflux provides the necessary thermal energy to facilitate the substitution.

-

Work-up: The reaction is typically quenched by pouring the mixture into ice-water. This precipitates the organic product, which is often less soluble in the cold aqueous medium, allowing for easy isolation by filtration.[3]

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of its terminal hydrazinyl (-NH-NH2) group. This moiety serves as a powerful nucleophile and a precursor for the formation of hydrazones and various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[1]

The hydrazinyl group can readily react with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of combinatorial chemistry and fragment-based drug design, allowing for the rapid generation of diverse compound libraries for biological screening.[4]

Core Reactivity Pathways

Caption: Versatile reaction pathways originating from the hydrazinyl functional group.

Field-Proven Insights:

-

Hydrazones as Bioactive Scaffolds: Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

-

Heterocyclic Synthesis: The ability to form stable five-membered rings like pyrazoles and oxadiazoles is particularly valuable. These heterocycles are core components of many approved drugs, acting as bioisosteres for other functional groups and providing a rigid scaffold to orient substituents for optimal target binding.[4][5] For example, thiazole derivatives containing a hydrazine linkage have been investigated as potential antidiabetic agents.[6]

-

Kinase Inhibition: The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[7] The functional handles on this compound allow for its elaboration into potent and selective inhibitors for targets like RAF kinase, which are crucial in oncology.[5]

Experimental Protocol: Synthesis of a Pyridinyl-Hydrazone Derivative

This protocol describes a general, self-validating procedure for the synthesis of a hydrazone from this compound and a representative aromatic aldehyde.

Objective: To synthesize N'-[(4-chlorophenyl)methylidene]-6-methoxy-2-methylpyridin-3-yl-hydrazine.

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.05 eq)

-

Ethanol (Absolute, as solvent)

-

Glacial Acetic Acid (Catalytic amount)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in absolute ethanol (approx. 10 mL per mmol of hydrazine).

-

Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.05 equivalents).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will likely precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its structure and purity.

Safety, Handling, and Storage

Potential Hazards:

-

Toxicity: Hydrazine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle with appropriate care.

-

Irritation: It may cause skin, eye, and respiratory irritation.[8][9]

-

Reactivity: Hydrazines can be reactive and should be stored away from strong oxidizing agents.[9]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[10]

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).[8]

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat is required.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). Freezer storage (e.g., -20°C) is recommended for long-term stability.

Conclusion

This compound represents a valuable and versatile chemical intermediate for drug discovery and development. Its strategic placement of methoxy, methyl, and particularly the reactive hydrazinyl groups on a pyridine core provides medicinal chemists with a powerful platform for generating novel molecular entities. The ability to readily form hydrazones and engage in cyclocondensation reactions to build complex heterocyclic systems underscores its importance. Further exploration of this and related scaffolds is warranted and holds significant promise for the development of next-generation therapeutics.

References

-

Molbase. Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. [Link]

-

Arkat USA, Inc. 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

-

Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. [Link]

-

Guedes, G. G., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5202. [Link]

-

Işık, M., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega. [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 2. 1197371-84-8|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

molecular weight and formula of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Physicochemical Profiling, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1] Characterized by a pyridine core decorated with an electron-donating methoxy group at the C6 position and a steric methyl blocker at C2, this molecule serves as a critical "scaffold hopper" in medicinal chemistry. Its hydrazine moiety (-NHNH₂) functions as a versatile nucleophile, enabling the rapid construction of fused heterocycles such as pyrazoles, pyridazines, and triazoles—motifs ubiquitous in kinase inhibitors and GPCR modulators.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and downstream applications in high-throughput library generation.

Molecular Identity & Physicochemical Properties

The unique substitution pattern of this compound imparts specific electronic properties. The C6-methoxy group increases electron density in the ring, potentially stabilizing the hydrazine against oxidative degradation compared to electron-deficient pyridines, while the C2-methyl group introduces orthogonal steric bulk that can influence binding selectivity in protein targets.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | This compound | Alternate: (6-Methoxy-2-methylpyridin-3-yl)hydrazine |

| CAS Number | 1197371-84-8 | Verified Commercial Identifier |

| Molecular Formula | C₇H₁₁N₃O | |

| Molecular Weight | 153.18 g/mol | Monoisotopic Mass: 153.09 |

| SMILES | COc1ccc(NN)c(C)n1 | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert gas |

| Predicted pKa | ~6.5 (Hydrazine), ~3.2 (Pyridine N) | Hydrazine N-terminal is the primary basic site |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water at neutral pH |

Structural Analysis & Reactivity Logic

The reactivity of this molecule is defined by the C3-Hydrazine moiety. Unlike phenylhydrazines, the pyridine nitrogen at C1 exerts an electron-withdrawing effect (inductive), but the C6-methoxy group counteracts this via resonance donation.

-

Nucleophilicity: The terminal nitrogen (

) of the hydrazine is the most nucleophilic site, ready to attack electrophiles (aldehydes, ketones, activated esters). -

Tautomerism: While less prominent than in 2- or 4-substituted isomers, the potential for H-bonding interactions with the C2-methyl group exists, potentially pre-organizing the molecule for cyclization reactions.

-

Stability: Hydrazines are prone to air oxidation to azo compounds or diazonium species. The C6-methoxy group provides some oxidative stability, but cold storage (-20°C) under argon is mandatory to prevent "browning" (formation of azo-oligomers).

Synthetic Pathways[1][2][3][5][6]

Direct nucleophilic substitution of a 3-halopyridine with hydrazine is kinetically disfavored due to the lack of activation at the C3 position. Therefore, the Diazotization-Reduction sequence is the authoritative method for synthesizing this compound from its amine precursor.

Method A: Diazotization-Reduction (Classic Route)

This protocol converts 3-amino-6-methoxy-2-methylpyridine into the target hydrazine. It is robust, scalable, and avoids expensive transition metal catalysts.

Reaction Scheme Visualization:

Figure 1: Step-wise synthesis via the Sandmeyer-type reduction.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation based on general aryl-hydrazine synthesis methodologies.

Reagents:

-

3-Amino-6-methoxy-2-methylpyridine (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Stannous Chloride Dihydrate (SnCl₂[2]·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)

-

Conc. HCl (12 M)

Step-by-Step Workflow:

-

Diazotization:

-

Dissolve the amine precursor in concentrated HCl (approx. 5 mL per gram of substrate) and cool the solution to -5°C to 0°C in an ice-salt bath. Critical: Maintain temperature below 5°C to prevent decomposition of the diazonium salt to the phenol.

-

Add an aqueous solution of NaNO₂ dropwise. The solution should turn pale yellow/orange. Stir for 30 minutes.

-

-

Reduction:

-

Prepare a solution of SnCl₂[2]·2H₂O in conc. HCl at 0°C.

-

Slowly add the diazonium solution into the stannous chloride solution with vigorous stirring. Safety: Exothermic reaction; ensure efficient cooling.

-

Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate (the hydrazine tin double salt) typically forms.

-

-

Isolation:

-

Basify the mixture carefully with 50% NaOH solution to pH > 12. Caution: Tin hydroxides will precipitate and then redissolve as stannate at high pH.

-

Extract the free hydrazine base with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Dry organics over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or convert to the Hydrochloride salt (using HCl/Dioxane) for long-term stability.

-

Application in Drug Design: Heterocycle Formation

The primary utility of this compound is as a dinucleophile for constructing fused ring systems.

Case Study: Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds) Reaction with 1,3-diketones yields pyrazoles. The regioselectivity is influenced by the steric bulk of the C2-methyl group on the pyridine.

Figure 2: Condensation with 1,3-diketones to form bioactive pyrazole scaffolds.

Strategic Insight: In drug development, the 6-methoxy group serves as a metabolic "soft spot" (O-demethylation) or a hydrogen bond acceptor. The 2-methyl group restricts rotation around the C3-N bond in the final drug molecule, potentially locking the bioactive conformation (atropisomerism considerations).

Safety & Handling (E-E-A-T)

-

Toxicity: Hydrazines are suspected genotoxins and potential carcinogens. All manipulations must occur in a fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and water before disposal.

-

Storage: Hygroscopic and air-sensitive. Store at 2-8°C (short term) or -20°C (long term) under Argon.

References

-

BLD Pharm. (2024). Product Analysis: this compound (CAS 1197371-84-8).[3] Retrieved from

-

ChemScene. (2024). Compound Properties: 3-Hydrazinyl-2-methoxypyridine analogs. Retrieved from

-

PrepChem. (n.d.). Synthesis of 6-Methoxy-2-hydrazinopyridine (Isomer Analog).[4][5] Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives via Diazotization. Retrieved from

-

European Commission. (2008).[6] SCCP Opinion on Methoxypyridinamine derivatives.[6] Retrieved from

Sources

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. 1197371-84-8|this compound|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

- 6. ec.europa.eu [ec.europa.eu]

Technical Guide: Solubility Profile & Handling of 3-Hydrazinyl-6-methoxy-2-methylpyridine

[1][2]

Executive Summary

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a specialized heterocyclic building block primarily utilized in the synthesis of fused ring systems, such as pyrazolopyridines, for pharmaceutical applications.[1][2] Its physicochemical behavior is governed by the interplay between the basic pyridine core, the polar/reactive hydrazine moiety, and the lipophilic methyl/methoxy substituents.[2]

This guide provides a technical analysis of its solubility profile, experimental determination protocols, and purification strategies, designed for researchers optimizing reaction conditions or isolation workflows.[2]

Physicochemical Profile & Solubility Mechanism[1][2][3]

To predict and manipulate the solubility of this compound, one must understand its structural contributors. The molecule exhibits a "push-pull" electronic character that dictates its solvent affinity.

| Structural Moiety | Electronic Effect | Solubility Impact |

| Pyridine Ring | Aromatic, Basic Nitrogen | Provides solubility in chlorinated solvents (DCM) and alcohols; pH-dependent water solubility. |

| 3-Hydrazinyl Group | Polar, H-Bond Donor/Acceptor | Increases affinity for polar protic solvents (MeOH, EtOH); introduces instability (oxidation).[1][2] |

| 6-Methoxy Group | Electron Donating, Lipophilic | Enhances solubility in organic esters (Ethyl Acetate) and ethers; reduces water solubility of the free base.[1] |

| 2-Methyl Group | Lipophilic, Steric Bulk | Slight increase in non-polar character; disrupts crystal packing, potentially lowering melting point vs. un-substituted analogs.[1][2] |

Predicted Solubility Profile

Based on structure-activity relationships (SAR) of isomeric 2-hydrazinopyridines and chlorinated analogs.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAC | High | Ideal for reaction media (S |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (Hot) / Moderate (Cold) | Primary choice for recrystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Standard extraction solvent.[1][2] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good for washing or co-solvent systems. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor / Insoluble | Anti-solvent for precipitation.[2] |

| Aqueous | Water (pH 7) | Low | Free base precipitates in water. |

| Aqueous Acid | 1M HCl, Acetic Acid | High | Forms water-soluble hydrazinium/pyridinium salts.[1] |

Critical Insight: The compound is likely a solid with a melting point in the range of 50–80°C (inferred from the isomer 2-methyl-6-hydrazinopyridine, MP 54-56°C).[1] Care must be taken during rotary evaporation, as the solid may "oil out" rather than crystallize if the bath temperature is too high.

Experimental Protocol: Solubility Determination

Objective: To generate a precise solubility curve for process optimization.

Do not rely on visual estimation. Use this gravimetric protocol to validate solubility before scaling up.

Workflow Visualization

Figure 1: Step-by-step gravimetric solubility determination workflow.

Detailed Methodology

-

Preparation: Place 50 mg of this compound into a tared 2 mL HPLC vial.

-

Titration: Add the target solvent (e.g., Methanol) in 100 µL increments using a micropipette.

-

Equilibration: Vortex for 60 seconds and sonicate for 2 minutes after each addition.

-

Endpoint: Record the volume (

) required for complete dissolution (clear solution). -

Calculation:

[1] -

Temperature Profiling: If insoluble at 1 mL (S < 50 mg/mL), heat the vial to the solvent's boiling point. If it dissolves, cool to 0°C to assess suitability for recrystallization.

Purification & Isolation Strategy

The solubility differential between alcohols and hydrocarbons is the most effective lever for purification. Hydrazinyl pyridines are prone to oxidation (browning) in solution; therefore, rapid isolation is critical.

Solvent Selection Decision Tree

Figure 2: Purification logic based on impurity profile and solubility.

Recommended Purification Protocols

-

Recrystallization (High Purity):

-

Solvent System: Ethanol (absolute) or Isopropanol.

-

Anti-Solvent: Hexanes or Heptane.

-

Procedure: Dissolve the crude solid in the minimum amount of boiling Ethanol. Remove from heat and add Hexane dropwise until slight turbidity persists. Cool slowly to 4°C. This exploits the compound's high solubility in hot alcohol and poor solubility in alkanes.

-

-

Acid-Base Extraction (Bulk Cleanup):

-

Dissolve crude in DCM .

-

Extract with 1M HCl (Compound moves to aqueous phase as salt).

-

Wash aqueous phase with DCM (removes non-basic impurities).

-

Basify aqueous phase with saturated NaHCO₃ to pH 8-9.

-

Extract free base back into DCM , dry over Na₂SO₄, and concentrate.

-

Stability & Handling Considerations

-

Oxidation Sensitivity: The hydrazine group (-NHNH₂) is a reducing agent.[1] Solutions in protic solvents (MeOH) will darken over time due to air oxidation. Always degas solvents before dissolution for analytical standards.

-

Condensation Risk: Avoid ketones (Acetone, MEK) as solvents. The hydrazine moiety will react to form hydrazones , destroying your product.

-

Safety: Hydrazine derivatives are potential genotoxins. Handle as a high-potency compound.

-

Decontamination:[3] Treat spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine group to nitrogen gas before disposal.

-

References

-

BLD Pharm. (2025). Product Information: this compound (CAS 1197371-84-8).[1][4] Retrieved from [1]

-

ChemicalBook. (2025).[5][6] Properties of 2-Methyl-6-hydrazinopyridine (Isomer).[1] Retrieved from [1]

-

Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.[1] Retrieved from

-

Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.[1][2] Retrieved from

-

PrepChem. (n.d.). Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine.[1][7] Retrieved from

Sources

- 1. N,N'-1,3-Propanediylbis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) | C37H58N2O4 | CID 112321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 1197371-84-8|this compound|BLD Pharm [bldpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to the Safe Handling of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Profile

3-Hydrazinyl-6-methoxy-2-methylpyridine is a substituted pyridine derivative. Its structure is notable for the presence of a hydrazine group at the 3-position, which is a known structural alert for toxicity and reactivity. The pyridine ring itself is a common scaffold in pharmaceutical development.[1] The physicochemical properties listed below are inferred from related structures and are intended for risk assessment and planning purposes.

| Property | Value / Information | Source / Rationale |

| CAS Number | 1197371-84-8 | BLD Pharm[2] |

| Molecular Formula | C7H11N3O | Derived from structure |

| Structure | SMILES: CC1=NC(OC)=CC=C1NN | BLD Pharm[2] |

| Appearance | Likely a solid powder (e.g., powder, crystal) | Based on analogous compounds like 3-Hydroxy-2-methylpyridine and 2-Amino-6-methoxy-3-nitropyridine.[3] |

| Melting Point | Not determined. Related compounds have melting points >100°C. | 2-amino-6-methylpyridine: 40 - 44 °C; 3-Hydroxy-2-methylpyridine: 168-169 °C. |

| Solubility | Expected to have some solubility in organic solvents. | The methoxy group may enhance solubility in certain media.[3] |

| Stability | Stable under recommended storage conditions. | General stability is assumed, but hydrazines can be reactive.[4] |

| Incompatibilities | Strong oxidizing agents, strong acids, oxygen. | Hydrazine derivatives are known to be incompatible with oxidizers.[4] Pyridines are incompatible with strong acids.[5] |

Hazard Analysis and Inferred Toxicological Profile

The primary hazards of this compound are driven by its hydrazine and pyridine functionalities. Hydrazines as a class are associated with severe health effects, and pyridine derivatives often exhibit notable biological activity.[6]

GHS Hazard Classification (Inferred)

The following classifications are extrapolated from structurally similar compounds, such as (3-Chloro-pyridin-2-yl)-hydrazine and 2-amino-6-methylpyridine.[7]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Toxicological Discussion

-

Hydrazine Moiety: Hydrazine and its derivatives are systemic toxins. Accidental exposures can lead to respiratory distress, and some hydrazines are considered potential carcinogens.[4] The toxicological profile of 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, which also contains a substituted pyridine ring, shows moderate acute oral toxicity with an LD50 in rodents between 650–813 mg/kg.[8]

-

Pyridine Core: The pyridine ring is a common feature in many pharmaceuticals and bioactive molecules. Depending on substitution, pyridines can cause skin and eye irritation.[6][9] Inhalation may lead to respiratory irritation, headaches, and dizziness.[6]

-

Routes of Exposure: The primary routes of concern for a solid compound are inhalation of dust particles and dermal contact during handling. Ingestion is also a significant risk.

Comprehensive Risk Mitigation and Handling Protocol

A multi-layered approach to risk mitigation is mandatory. This involves a hierarchy of controls, beginning with engineering solutions, followed by administrative procedures and, finally, personal protective equipment.

Hierarchy of Controls

-

Engineering Controls: All work involving this compound solid or its solutions must be conducted within a certified laboratory chemical fume hood.[4] The fume hood provides primary containment, protecting the user from inhaling dust or vapors. An emergency eyewash and safety shower must be accessible within a 10-second travel distance.[5]

-

Administrative Controls:

-

Standard Operating Procedure (SOP): Before beginning work, a detailed, process-specific SOP must be written and approved. This SOP should reference this guide and the safety data for analogous compounds.[4]

-

Risk Assessment: A formal risk assessment must be conducted to identify all potential hazards and to ensure control measures are adequate. Do not scale up experiments without a thorough safety review.[4]

-

Designated Area: Clearly mark the area where the compound is being used. Restrict access to authorized personnel only.

-

-

Personal Protective Equipment (PPE): PPE is the final line of defense and is not a substitute for proper engineering controls.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile, and inspect them before each use. Given the "Fatal in contact with skin" classification of related compounds, double-gloving is recommended.[6]

-

Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[7]

-

Body Protection: A lab coat is required. For procedures with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.[7]

-

Respiratory Protection: If there is any risk of dust generation outside of a fume hood (which is not recommended), a NIOSH-approved respirator with appropriate cartridges is necessary.

-

Experimental Workflow: Weighing and Solution Preparation

This protocol outlines the essential steps for safely handling the solid compound and preparing a stock solution.

Caption: Workflow for Safe Handling and Solution Preparation.

Step-by-Step Methodology

-

Preparation:

-

Don all required PPE: lab coat, safety goggles, and two pairs of nitrile gloves.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Place all necessary equipment (spatula, weigh boat, beaker with stir bar, wash bottle with solvent, waste container) inside the hood.

-

-

Weighing:

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, transfer the approximate amount of solid to the weigh boat on a tared analytical balance. Avoid creating dust.

-

Securely close the main container.

-

-

Dissolution:

-

Carefully add the weighed solid to the beaker containing the stir bar.

-

Slowly add the desired solvent to the beaker while stirring to facilitate dissolution.

-

-

Cleanup:

-

Rinse the weigh boat and spatula with a small amount of the solvent, collecting the rinse in a designated hazardous waste container.[5]

-

Wipe down the surfaces of the fume hood.

-

Dispose of the outer pair of gloves in the solid hazardous waste.

-

Remove remaining PPE and wash hands thoroughly with soap and water.

-

Emergency Response Framework

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before starting work.

Caption: Decision Tree for Emergency Response.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][10]

-

In Case of Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][11]

-

In Case of Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

-

In Case of a Spill: Evacuate personnel to a safe area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][7] Prevent the spill from entering drains.[7]

-

In Case of Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous combustion products like nitrogen oxides.[9]

Reactivity, Stability, and Storage

-

Reactivity: The hydrazine group can be reactive. Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions.[4] Also avoid strong acids and bases.[5]

-

Chemical Stability: The compound is expected to be stable under standard ambient conditions (room temperature) in a tightly sealed container.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The storage area should be locked and segregated from incompatible materials.[5] Protect from heat and sources of ignition.[12]

Disposal Considerations

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[11]

-

Collect waste in a sealable, airtight, and compatible container that is clearly labeled.

-

Dispose of contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain.[7]

References

-

Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]

-

LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. University of Florida Environmental Health & Safety. Available at: [Link]

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.

-

Methoxy-3-methyl pyrazine (2 or 5 or 6-). Food and Drug Administration. Available at: [Link]

-

2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

-

Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

3-Methoxy-2-methylpyridine. PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1197371-84-8|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 4. ehs.ufl.edu [ehs.ufl.edu]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

(6-Methoxy-2-methylpyridin-3-yl)hydrazine synonyms and nomenclature

Topic: (6-Methoxy-2-methylpyridin-3-yl)hydrazine: Nomenclature, Structural Identity, and Synthetic Context Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(6-Methoxy-2-methylpyridin-3-yl)hydrazine is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems (e.g., pyrazolo[4,3-b]pyridines) and pharmaceutical intermediates.[1] Its structural uniqueness lies in the electron-donating methoxy group at the C6 position and the methyl group at C2, which modulate the nucleophilicity of the hydrazine moiety at C3. This guide provides a definitive reference for its nomenclature, structural validation, and synthetic pathways.

Comprehensive Nomenclature & Identifiers

Precise nomenclature is critical for this compound due to the potential for numbering ambiguity in polysubstituted pyridines. The IUPAC rules prioritize the heteroatom (nitrogen) as position 1, with substituents numbered to give the lowest locants.

Standardized Names & Synonyms

| Naming Convention | Name / Identifier | Notes |

| IUPAC Name | (6-Methoxy-2-methylpyridin-3-yl)hydrazine | Preferred Systematic Name |

| Systematic Name | 3-Hydrazinyl-6-methoxy-2-methylpyridine | Alternative IUPAC-compliant form |

| Inverted Name | Pyridine, 3-hydrazinyl-6-methoxy-2-methyl- | Used in CA Indexing |

| CAS Registry Number | 1197371-84-8 | Specific to the free base |

| Common Synonym | 3-Hydrazino-6-methoxy-2-picoline | "Picoline" denotes methylpyridine |

| Related Salt | (6-Methoxy-2-methylpyridin-3-yl)hydrazine HCl | Hydrochloride salt form |

Chemical Identifiers

| Property | Value |

| Molecular Formula | C |

| Molecular Weight | 153.18 g/mol |

| SMILES | COc1ccc(NN)c(C)n1 |

| InChI String | InChI=1S/C7H11N3O/c1-5-6(9-10)3-4-7(11-2)8-5/h3-4,9H,10H2,1-2H3 |

| Key Functional Groups | Hydrazine (-NHNH |

Structural Logic & Numbering

Understanding the regiochemistry is vital for interpreting NMR data and planning synthesis. The pyridine nitrogen is position 1.

-

Position 2: Methyl group (Steric hindrance neighbor to the hydrazine).

-

Position 3: Hydrazine group (The reactive nucleophile).

-

Position 6: Methoxy group (Para to the hydrazine; electron donor).

Visualization: Structural Numbering & Logic

Figure 1: Regiochemical map of the pyridine core. Note the electron-rich C6 position stabilizing the ring.

Synthetic Context & Precursors

The synthesis of (6-Methoxy-2-methylpyridin-3-yl)hydrazine typically proceeds via the diazotization-reduction sequence starting from the corresponding amine. Direct nucleophilic aromatic substitution (S

Primary Synthetic Route

-

Starting Material: 6-Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9).[2]

-

Step 1 (Diazotization): Reaction with NaNO

in aqueous acid (HCl) at 0–5°C forms the diazonium salt. -

Step 2 (Reduction): The diazonium intermediate is reduced in situ using Stannous Chloride (SnCl

) or Sodium Sulfite/Bisulfite to yield the hydrazine.

Visualization: Synthesis Workflow

Figure 2: Standard diazotization-reduction pathway for C3-functionalized pyridines.

Mechanistic Considerations (Expertise)

-

Acid Sensitivity: The C6-methoxy group is an ether. While generally stable, prolonged exposure to high-temperature concentrated acids can lead to demethylation (yielding the pyridone). Therefore, the reduction step should be kept at controlled temperatures (typically < 0°C initially, then allowed to warm).

-

Regioselectivity: Unlike 2-halopyridines which react via S

Ar, the 3-amino route guarantees the hydrazine is installed exactly at position 3, avoiding isomer mixtures.

Handling, Safety & Storage

As a hydrazine derivative, this compound requires specific handling protocols to ensure safety and compound integrity.

-

Hazards: Hydrazines are potential sensitizers and suspected genotoxins. Use full PPE (gloves, goggles, fume hood).

-

Storage:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Hydrazines can oxidize to azo compounds or hydrazones upon air exposure.

-

Container: Amber glass to prevent photodegradation.

-

References

-

Sigma-Aldrich. 1-(6-Methylpyridin-3-yl)hydrazine hydrochloride Product Page (Analog Reference). Retrieved from .

-

BLD Pharm. this compound (CAS 1197371-84-8) Technical Data.[3] Retrieved from .

-

PubChem. 3-Methoxy-2-methylpyridine (Precursor Core Analysis). CID 3015270.[4][5] Retrieved from .

-

Organic Syntheses. General Procedures for Diazotization and Reduction of Heterocyclic Amines. Org.[6] Synth. Coll. Vol. 10, p. 423. Retrieved from .

-

LookChem. 6-Methoxy-2-methylpyridin-3-amine (Precursor CAS 52090-56-9). Retrieved from .

Sources

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. lookchem.com [lookchem.com]

- 3. 1197371-84-8|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-methoxy-2-methylpyridine (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 5. 3-Methoxy-2-methylpyridine | C7H9NO | CID 3015270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

Technical Guide: Procurement and Application of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Executive Summary

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8 ) is a specialized heterocyclic building block critical for the synthesis of fused pyridine scaffolds, particularly pyrazolopyridines and triazolopyridines . These moieties are frequently privileged structures in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., JAK, VEGFR) and GPCR modulators.

This guide provides a technical roadmap for researchers and procurement officers, covering supply chain intelligence, price benchmarking, quality control (QC) validation, and synthetic utility.

Part 1: Chemical Intelligence & Specifications

Before procurement, the chemical identity must be rigorously defined to avoid structural isomer confusion (e.g., distinguishing from 2-hydrazinyl isomers).

| Feature | Specification |

| IUPAC Name | (6-Methoxy-2-methylpyridin-3-yl)hydrazine |

| CAS Number | 1197371-84-8 |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white to pale yellow solid (oxidizes to dark brown/red upon air exposure) |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1] |

| pKa (Predicted) | ~6.5 (Hydrazine N), ~3.2 (Pyridine N) |

| Storage | -20°C, Hygroscopic, Store under Argon/Nitrogen. |

Structural Validation (Predicted NMR)

To validate the purity of incoming batches, use the following diagnostic ¹H NMR signals (DMSO-d₆):

-

Methoxy (-OCH₃): Singlet, δ ~3.8–3.9 ppm (3H).[2]

-

Methyl (-CH₃): Singlet, δ ~2.3–2.4 ppm (3H).

-

Aromatic Protons: Two doublets (ortho-coupling) in the δ 6.5–7.5 ppm range, characteristic of the 3,6-substituted pyridine ring.

-

Hydrazine (-NHNH₂): Broad exchangeable signals, typically δ 4.0–7.0 ppm (highly variable depending on water content/acidity).

Part 2: Supply Chain & Pricing Intelligence

Supplier Landscape

This compound is not a "commodity chemical" (like pyridine or hydrazine hydrate); it is a Tier 2 Specialty Building Block . It is typically produced via the nucleophilic displacement of a halogen (3-bromo/chloro) or via diazonium reduction.

Primary Suppliers (Verified Presence):

-

BLD Pharm: High stock reliability for gram-scale quantities.

-

ShiYa Biopharmaceuticals: Strong manufacturing capability for bulk (>100g).[3]

-

Enamine / ChemSpace: Often list "make-on-demand" or stock via partner networks.

-

Ambeed / Combi-Blocks: Frequent stock holders for US/EU delivery.

Price Benchmarking (Q1 2026 Estimates)

Pricing is volume-dependent and fluctuates based on raw material costs (hydrazine hydrate, pyridine precursors).

| Scale | Estimated Price Range (USD) | Lead Time | Strategic Note |

| 100 mg | $45 – $85 | 1–3 Days | For screening/initial hits. |

| 1 Gram | $120 – $250 | 1–5 Days | Standard medicinal chemistry scale. |

| 10 Grams | $800 – $1,500 | 2–3 Weeks | Pilot scale; request Certificate of Analysis (CoA) pre-shipment. |

| 100 Grams | Inquiry (Custom) | 4–6 Weeks | "Make vs. Buy" analysis recommended. |

Procurement Decision Logic

The following workflow illustrates the decision process for sourcing this compound based on project phase and stability risks.

Figure 1: Strategic procurement workflow for hydrazine building blocks, balancing urgency, scale, and purity requirements.

Part 3: Synthetic Utility & Application

Core Reaction: Pyrazolopyridine Synthesis

The primary utility of This compound is its conversion into pyrazolo[4,3-b]pyridines . This is achieved by condensing the hydrazine with an aldehyde or ketone, followed by oxidative cyclization or acid-mediated closure.

Protocol: General Cyclization to Pyrazolopyridine

-

Condensation: Dissolve 1.0 eq of hydrazine (CAS 1197371-84-8) and 1.1 eq of aldehyde (R-CHO) in Ethanol.

-

Catalysis: Add catalytic Acetic Acid (AcOH). Reflux for 2–4 hours.

-

Isolation: Cool to precipitate the hydrazone intermediate. Filter.

-

Cyclization: Resuspend hydrazone in DCM with Iodobenzene diacetate (PIDA) or heat in Polyphosphoric Acid (PPA) depending on the desired core.

Figure 2: Synthetic pathway transforming the hydrazine building block into a bioactive pyrazolopyridine scaffold.

Part 4: Quality Control & Safety (E-E-A-T)

Stability Warning (The "Hydrazine Risk")

Hydrazines are potent reducing agents and are prone to air oxidation .

-

Visual Indicator: A change from off-white to red/brown indicates the formation of azo or diazo impurities.

-

Purification: If oxidized, the compound can often be rescued via recrystallization from Ethanol/Hexane or rapid column chromatography (DCM/MeOH) under Nitrogen. Do not use acidic silica for long durations as it may protonate and trap the hydrazine.

Analytical Validation Protocol

Do not rely solely on the supplier's CoA. Perform the following check upon receipt:

-

LC-MS: Run in basic mode (Ammonium Bicarbonate buffer) if possible. Acidic mobile phases (Formic acid) can sometimes cause on-column degradation or peak tailing for hydrazines.

-

TLC: Use a stain. Hydrazines stain strongly with Anisaldehyde or Permanganate (KMnO₄).

Safety Profile

-

GHS Classification: Acute Tox. 3 (Oral), Skin Sens. 1, Carc. 2 (Suspected).

-

Handling: Always handle in a fume hood. Double-glove (Nitrile).

-

Deactivation: Quench spills with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas, but do so slowly to avoid exotherms.

References

-

BLD Pharm. (2025). Product Specification: this compound (CAS 1197371-84-8).[4] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from

-

ChemicalBook. (2025).[5][6] Supplier List and Price Estimates for Pyridyl Hydrazines. Retrieved from

-

Arkivoc. (2014). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis. (Contextual reference for pyridyl hydrazine reactivity). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Pyridyl Hydrazine Derivatives. Retrieved from

Sources

Technical Whitepaper: Synthetic Utility and Pharmacophore Development of 3-Hydrazinyl-6-methoxy-2-methylpyridine Derivatives

This technical guide provides a rigorous, autonomous analysis of the synthesis, reactivity, and application of 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS 1197371-84-8). It deviates from standard templates to prioritize the specific chemical behavior of electron-rich pyridine hydrazines.

Executive Summary

This compound represents a specialized heterocyclic building block characterized by a distinct electronic push-pull system. Unlike the more common 2-hydrazinopyridines (synthesized via SNAr), this 3-isomer requires specific synthetic handling due to the lower electrophilicity of the C3 position.

This guide outlines the "Diazotization-Reduction" protocol as the gold standard for its synthesis, bypassing the limitations of halide displacement. Furthermore, it details the scaffold’s utility in generating biaryl pyrazoles and Schiff base pharmacophores , which are critical in modern kinase inhibitor and antimicrobial research.

Structural Analysis & Reactivity Profile

The molecule features a pyridine ring substituted with:

-

Hydrazine (-NHNH₂ ) at C3: The primary reactive center. It acts as a binucleophile (alpha-effect).

-

Methoxy (-OCH₃) at C6: A strong electron-donating group (EDG) by resonance. This increases electron density at C3 and C5, making the ring less susceptible to nucleophilic attack but highly reactive toward electrophilic substitution.

-

Methyl (-CH₃) at C2: Provides steric bulk and lipophilicity; crucial for binding affinity in hydrophobic pockets (e.g., ATP-binding sites in kinases).

Chemical Implication: The combination of the 6-methoxy and 2-methyl groups creates an electron-rich pyridine core. Consequently, attempting to synthesize this molecule via nucleophilic displacement of a 3-halo precursor (SNAr) is kinetically unfavorable. The electrophilic amination or diazotization-reduction strategies are the only robust pathways.

Synthetic Pathway (The "Make")

Core Strategy: Diazotization-Reduction

The most reliable route starts from 3-amino-6-methoxy-2-methylpyridine . The amine is converted to a diazonium salt and subsequently reduced to the hydrazine.

Reagents & Materials

-

Precursor: 3-Amino-6-methoxy-2-methylpyridine (1.0 eq)

-

Diazotization: Sodium Nitrite (NaNO₂, 1.1 eq), Conc. HCl (excess).

-

Reduction: Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) or Sodium Sulfite.

-

Solvent: Water/Ethanol.

Step-by-Step Protocol

-

Diazonium Salt Formation:

-

Dissolve 3-amino-6-methoxy-2-methylpyridine in concentrated HCl (approx. 5 mL per mmol) and cool to -5°C to 0°C in an ice-salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate to the phenol.

-

Add an aqueous solution of NaNO₂ dropwise. Maintain temperature below 0°C.

-

Stir for 30 minutes. The solution should turn clear/pale yellow. Confirm excess nitrous acid with starch-iodide paper (turns blue).

-

-

Reduction to Hydrazine:

-

Dissolve SnCl₂·2H₂O in minimal concentrated HCl at 0°C.

-

Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring. Note: Rapid addition favors hydrazine formation over azo coupling.

-

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

-

Isolation & Purification:

-

Basify the solution carefully with 40% NaOH to pH > 12. The free hydrazine base may precipitate or oil out.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organics over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize from Ethanol/Hexane to yield off-white needles.

-

Visualization of Synthetic Logic

Figure 1: Synthetic workflow via the Diazotization-Reduction route. The low-temperature maintenance is the critical control point.

Derivatization & Scaffold Construction (The "Use")

Once synthesized, the hydrazine moiety serves as a versatile "warhead" for constructing larger bioactive scaffolds.

Application A: Pyrazole Ligand Synthesis (Knorr Pyrazole Synthesis)

Reacting the hydrazine with 1,3-diketones yields 1-pyridyl-pyrazoles. These structures are bioisosteres of biphenyl systems often found in COX-2 inhibitors and agrochemicals.

-

Protocol: Reflux this compound (1 eq) with Acetylacetone (1.1 eq) in Ethanol for 2 hours.

-

Outcome: Formation of 1-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-1H-pyrazole .

-

Mechanism: Initial hydrazone formation followed by intramolecular cyclization and dehydration.

Application B: Schiff Base (Hydrazone) Library Generation

Hydrazones derived from this scaffold have high potential as antimicrobial agents due to the ability of the azomethine nitrogen to chelate metal ions in metalloenzymes.

-

Protocol: React the hydrazine (1 eq) with various aromatic aldehydes (1 eq) in Ethanol with a catalytic amount of Glacial Acetic Acid.

-

Outcome: Stable crystalline hydrazones.

Reaction Pathway Diagram[1][2]

Figure 2: Divergent synthesis pathways for generating pyrazole ligands and hydrazone pharmacophores.[1]

Analytical Validation Data

To ensure the integrity of the synthesized compound, compare your results against these expected spectral characteristics.

| Analytical Method | Expected Signal Characteristics | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 2.30 (s, 3H) | -CH₃ at C2 |

| δ 3.85 (s, 3H) | -OCH₃ at C6 | |

| δ 4.10 (bs, 2H) | -NH₂ (Exchangeable) | |

| δ 6.60 (d, 1H) | Pyridine H5 | |

| δ 6.80 (bs, 1H) | -NH- (Hydrazine) | |

| δ 7.20 (d, 1H) | Pyridine H4 | |

| LC-MS (ESI+) | m/z ~154.1 [M+H]⁺ | Protonated Molecular Ion |

| Appearance | Off-white to pale yellow solid | Oxidation leads to darkening |

Quality Control Note: The hydrazine group is susceptible to air oxidation. Store the compound under inert atmosphere (Argon/Nitrogen) at -20°C. If the solid turns dark brown, purify via recrystallization before use.

References

-

Synthesis of Pyridinyl Hydrazines

- Title: "Practical Synthesis of Aryl Hydrazines via Diazotiz

- Source: Organic Syntheses, Coll. Vol. 1, p.442 (1941).

-

URL:[Link]

- Relevance: Foundational protocol for converting anilines/aminopyridines to hydrazines using SnCl₂.

-

Pyrazolo[4,3-c]pyridine Derivatives

-

Biological Activity of Hydrazones

-

Commercial Availability & CAS Data

Sources

Technical Guide: Characterization and Melting Point Analysis of 3-Hydrazinyl-6-methoxy-2-methylpyridine

[1]

Executive Summary

Compound: this compound

CAS Registry Number: 1197371-84-8

Molecular Formula: C

This guide addresses the physicochemical characterization of this compound. While specific experimental melting point (MP) data for this intermediate is proprietary and often absent from public aggregate databases, structural activity relationship (SAR) analysis of analogous hydrazinopyridines places the expected melting range for the free base between 50–80 °C , with hydrochloride salts typically exhibiting significantly higher decomposition points (>180 °C).[1]

This document outlines the authoritative synthesis pathway, purification protocols, and the precise methodology for experimentally determining the melting point, serving as a self-validating system for researchers.

Part 1: Structural Analysis & Predicted Properties[1]

Physicochemical Profile

The compound features a pyridine core substituted with three distinct functional groups that influence its solid-state lattice energy:[1][5]

-

C2-Methyl Group: Provides steric bulk and weak electron donation.[1]

-

C6-Methoxy Group: A strong electron-donating group (EDG) that increases electron density in the ring, influencing the basicity of the hydrazine moiety.[1]

-

C3-Hydrazinyl Group: The primary reactive center.[1] Hydrazines are capable of both hydrogen bond donation and acceptance, often leading to crystalline solids.[1]

Comparative Melting Point Analysis (SAR)

In the absence of a certified reference standard value, we derive the expected range from structurally validated analogs.[1]

| Compound | Structure | CAS No.[2][3][4][5][6][7][8] | Melting Point (°C) | Relevance |

| Target | This compound | 1197371-84-8 | 50–80 (Predicted) | Target Analyte |

| Analog 1 | 2-Methyl-6-hydrazinopyridine | 5315-24-2 | 54–56 | Positional Isomer |

| Analog 2 | 3-Hydrazinyl-2-methoxypyridine (HCl) | 2197052-92-7 | >150 (Decomp.)[1] | Salt Form Analog |

| Precursor | 3-Amino-6-methoxy-2-methylpyridine | 52090-56-9 | N/A (Oil/Low Melt) | Synthetic Precursor |

Technical Insight: The free base is likely a low-melting solid or semi-solid that requires storage at -20 °C under inert atmosphere to prevent oxidation to the azo or hydrazo derivatives.[1]

Part 2: Synthesis & Validation Protocol

Authoritative Synthesis Route: Diazotization-Reduction

Direct nucleophilic substitution of a 3-halopyridine with hydrazine is kinetically disfavored due to the lack of activation at the 3-position.[1] The industry-standard protocol utilizes the 3-amino precursor via a diazonium intermediate.[1]

Reaction Scheme:

-

Diazotization: 3-Amino-6-methoxy-2-methylpyridine reacts with sodium nitrite (NaNO

) in concentrated HCl at 0 °C to form the diazonium salt.[1] -

Reduction: The diazonium species is reduced in situ using Stannous Chloride (SnCl

) or Sodium Sulfite (Na -

Neutralization: Careful basification liberates the free base this compound.

Figure 1: Step-wise synthesis pathway from the amino-precursor to the target hydrazine.

Experimental Protocol for Melting Point Determination

To accurately determine the melting point of this sensitive intermediate, strict adherence to the following protocol is required to avoid thermal decomposition artifacts.

Equipment: Capillary Melting Point Apparatus (e.g., Buchi M-565 or equivalent).

Step-by-Step Methodology:

-

Sample Preparation: Dry the sample in a vacuum desiccator over P

O -

Loading: Pack 2–3 mm of the dried solid into a clean glass capillary. Ensure the packing is uniform by tapping the capillary on a hard surface.

-

Ramp Rate:

-

Fast Ramp: Heat at 10 °C/min to estimate the melting onset (e.g., if melting starts at 60 °C).

-

Precise Ramp: Cool the block 20 °C below the estimated onset. Heat at 1 °C/min .

-

-

Observation: Record two temperatures:

-

Decomposition Check: If the sample darkens or bubbles before melting, report as "Decomposition Point" (

).

Part 3: Quality Control & Handling[1]

Critical Quality Attributes (CQA)

For drug development applications, the purity of this intermediate is paramount.[1]

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity (HPLC) | C18 Column, Acetonitrile/Water Gradient | |

| Identity (NMR) | Conforms to structure | 1H-NMR (DMSO-d6) |

| Melting Point | Target: 50–80 °C | Capillary Method (1 °C/min) |

Stability Warning

Hydrazinopyridines are prone to oxidation.[1]

-

Storage: Store at -20 °C under Argon or Nitrogen.

-

Handling: Avoid metal spatulas (catalyze decomposition); use glass or Teflon.[1]

Figure 2: Quality control workflow for validating the physical properties of the isolated solid.

References

-

BLD Pharm. (2024).[1] Product Analysis: this compound (CAS 1197371-84-8).[1][2][3][4][7][9][10] Retrieved from

-

ChemScene. (2024).[1] Safety Data Sheet: 3-Hydrazinyl-2-methoxypyridine hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 5315-24-2 (2-Methyl-6-hydrazinopyridine). Retrieved from

-

Logothetis, A. L. (1969).[1] The synthesis of 3-substituted pyridines via diazonium salts. Journal of Organic Chemistry, 29, 1834-1837.[1] (Foundational chemistry for the described synthesis route).

Sources

- 1. prepchem.com [prepchem.com]

- 2. klamar-cn.com [klamar-cn.com]

- 3. 5-氨基-2-甲氧基-6-甲基嘧啶 - CAS号 52090-56-9 - 摩熵化学 [molaid.com]

- 4. 5-氨基-2-甲氧基-6-甲基嘧啶 - CAS号 52090-56-9 - 摩熵化学 [molaid.com]

- 5. 5315-24-2 CAS MSDS (2-METHYL-6-HYDRAZINOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. molcore.com [molcore.com]

- 8. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 9. 1197371-84-8|this compound|BLD Pharm [bldpharm.com]

- 10. 1197371-84-8 | this compound | Ethers | Ambeed.com [ambeed.com]

Technical Guide: Toxicity Profile of Methoxy-Methylpyridine Hydrazines

This technical guide provides an in-depth analysis of the Methoxy-Methylpyridine Hydrazine (MMPH) class. This structural family combines the neurotoxic and hepatotoxic potential of the hydrazine pharmacophore with the metabolic complexity of a substituted pyridine ring .

These compounds are frequently encountered as high-value intermediates in the synthesis of proton pump inhibitors (PPIs), agrochemicals, and specific energetic materials. Their toxicity profile is distinct from simple hydrazines due to the electronic and lipophilic modulation provided by the methoxy-methylpyridine core.

Executive Summary

Methoxy-Methylpyridine Hydrazines (MMPHs) represent a class of reactive chemical intermediates characterized by a pyridine ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a hydrazine moiety (-NHNH₂).

Their toxicity profile is dominated by two competing mechanisms:

-

Acute Neurotoxicity: Driven by the hydrazine moiety's ability to scavenge Pyridoxal-5'-Phosphate (Vitamin B6), leading to rapid GABA depletion and refractory seizures.

-

Delayed Hepatotoxicity & Genotoxicity: Driven by Cytochrome P450-mediated bioactivation of the hydrazine group into reactive diazonium ions and carbon-centered radicals, causing DNA alkylation and hepatocellular necrosis.

Critical Handling Note: Unlike simple hydrazines, the lipophilic pyridine core of MMPHs facilitates rapid Blood-Brain Barrier (BBB) penetration, potentially lowering the threshold for neurotoxic events compared to more polar analogs.

Chemical Identity & Structure-Activity Relationship (SAR)

The toxicity of MMPHs is not merely additive; it is synergistic based on the electronic influence of the pyridine substituents.

| Structural Component | Physiochemical Effect | Toxicological Consequence |

| Hydrazine Moiety (-NHNH₂) | High Nucleophilicity | Primary Toxophore. Reacts with carbonyl-containing cofactors (PLP). Substrate for NAT2 (acetylation) and CYP450 (oxidation). |

| Pyridine Ring | Lipophilicity & Basicity | Facilitates membrane transport and CNS entry. Acts as a scaffold for metabolic activation. |

| Methoxy Group (-OCH₃) | Electron Donating (+M effect) | Increases electron density on the ring, making the hydrazine nitrogen more nucleophilic and reactive towards PLP. |

| Methyl Group (-CH₃) | Benzylic-like Reactivity | Potential site for metabolic oxidation to reactive aldehydes or carboxylic acids (detoxification pathway). |

Mechanisms of Toxicity[1][2]

Neurotoxicity: The GABA Depletion Cascade

The most immediate life-threatening effect of MMPH exposure is status epilepticus. This mechanism is analogous to Isoniazid (INH) and Monomethylhydrazine (MMH) toxicity but potentially accelerated by the compound's lipophilicity.

-

Mechanism: The terminal amine of the hydrazine attacks the aldehyde group of Pyridoxal-5'-Phosphate (PLP) , the active form of Vitamin B6.

-

Result: Formation of a stable Pyridoxal-Hydrazone complex .

-

Physiological Impact: PLP is an essential cofactor for Glutamic Acid Decarboxylase (GAD) , the enzyme responsible for converting Glutamate (excitatory) into GABA (inhibitory).

-

Outcome: GABA levels crash while Glutamate levels spike, leading to unchecked neuronal firing and seizures that are often refractory to standard benzodiazepines.

Hepatotoxicity: Bioactivation & Oxidative Stress

MMPHs undergo "Metabolic Shunting" in the liver. The balance between detoxification (Acetylation) and Bioactivation (Oxidation) determines the severity of liver injury.

-

Pathway A (Detoxification): N-Acetyltransferase 2 (NAT2) acetylates the hydrazine to form a stable acetyl-hydrazide. Risk:[1][2][3][4] Slow acetylators accumulate the parent hydrazine.

-

Pathway B (Bioactivation): CYP450 enzymes (specifically CYP2E1) oxidize the hydrazine to a Diazonium ion or Carbon-centered radical .

-

Damage: These reactive species covalently bind to hepatic proteins (causing necrosis) and DNA (causing mutations).

Visualized Pathways (Graphviz)

Diagram 1: The Neurotoxic Cascade (GABA Depletion)

Caption: Mechanism of MMPH-induced neurotoxicity. The hydrazine moiety sequesters Vitamin B6 (PLP), disabling the GAD enzyme and halting GABA production, leading to seizures.

Diagram 2: Metabolic Activation & Hepatotoxicity

Caption: Divergent metabolic pathways. CYP-mediated oxidation generates reactive diazonium and radical species responsible for liver injury and genotoxicity.

Experimental Protocols for Toxicity Assessment

To rigorously assess the toxicity profile of a specific MMPH candidate, the following tiered testing strategy is recommended.

Tier 1: In Chemico & In Vitro Screening

A. PLP Reactivity Assay (Neurotoxicity Screen)

-

Objective: Quantify the rate at which the MMPH depletes Vitamin B6.

-

Protocol:

-

Incubate MMPH (10-100 µM) with Pyridoxal-5'-Phosphate (50 µM) in physiological buffer (pH 7.4, 37°C).

-

Monitor the disappearance of the characteristic PLP absorbance peak (388 nm) and the appearance of the hydrazone peak (varies, typically 300-350 nm) via UV-Vis spectrophotometry over 60 minutes.

-

Benchmark: Compare kinetic rate constants (

) against Isoniazid (positive control) and Acetylhydrazine (negative control).

-

B. Ames Test (Genotoxicity Screen)

-

Objective: Assess mutagenic potential due to hydrazine-derived alkylation.

-

Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

-

Condition: Perform with and without S9 metabolic activation . Hydrazines often require S9 (CYP450) to generate the mutagenic diazonium species.

Tier 2: In Vivo Validation (If required/justified)

C. Seizure Threshold Testing

-

Model: Rodent (Rat/Mouse).

-

Dosing: Single oral gavage or IP injection.

-

Observation: Monitor for "wet dog shakes," tremors, and tonic-clonic seizures.

-

Rescue Protocol: Administer Pyridoxine (Vitamin B6) intravenously at 1-2x the molar equivalent of the toxin dose. Immediate cessation of seizure activity confirms the B6-depletion mechanism.

Risk Mitigation in Drug Design

If your lead compound contains this moiety, consider these structural modifications to improve safety:

-

Steric Shielding: Introduce bulky groups (e.g., isopropyl) adjacent to the hydrazine to hinder NAT2/CYP access, though this may also reduce potency.

-

Electronic Deactivation: Replace the electron-donating Methoxy group (-OMe) with an electron-withdrawing group (e.g., -CF₃, -Cl). This reduces the nucleophilicity of the hydrazine, lowering its reactivity with PLP (reduced neurotoxicity) and reducing the stability of the radical intermediate.

-

Bioisosteric Replacement: Swap the hydrazine linker for an amide, ether, or urea linkage if the hydrazine is not essential for the pharmacophore.

References

-